molecular formula C22H22N2O B5106810 1-benzyl-4-(2-naphthoyl)piperazine

1-benzyl-4-(2-naphthoyl)piperazine

Cat. No.: B5106810
M. Wt: 330.4 g/mol
InChI Key: FTMPTWFDWYDDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(2-naphthoyl)piperazine (BZP) is a synthetic compound that belongs to the piperazine family. BZP is a psychoactive drug that has gained popularity in recent years due to its stimulant effects. BZP is known to induce feelings of euphoria, increased energy, and heightened arousal. The compound is usually consumed in the form of pills or capsules and is often used recreationally. However, BZP has also been studied for its potential medical applications.

Mechanism of Action

1-benzyl-4-(2-naphthoyl)piperazine acts as a serotonergic and dopaminergic stimulant. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This compound also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. This compound also causes pupil dilation, dry mouth, and sweating. The compound also induces feelings of euphoria, increased energy, and heightened arousal.

Advantages and Limitations for Lab Experiments

1-benzyl-4-(2-naphthoyl)piperazine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. This compound is also relatively stable and has a long shelf life. However, this compound is a controlled substance in many countries, which limits its availability for research purposes. This compound is also highly addictive and can have adverse effects on the central nervous system, which makes it difficult to study in humans.

Future Directions

There are several future directions for the study of 1-benzyl-4-(2-naphthoyl)piperazine. One area of research is the development of new drugs that are based on the structure of this compound. These drugs could have improved efficacy and fewer side effects compared to this compound. Another area of research is the study of the long-term effects of this compound on the central nervous system. This could help to better understand the risks associated with this compound use. Finally, the potential medical applications of this compound should be further explored, particularly in the treatment of anxiety, depression, and Parkinson's disease.

Synthesis Methods

1-benzyl-4-(2-naphthoyl)piperazine is synthesized by reacting benzyl chloride with 1-(2-naphthoyl)piperazine in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound as a white crystalline solid. The purity of the product can be improved by recrystallization.

Scientific Research Applications

1-benzyl-4-(2-naphthoyl)piperazine has been studied for its potential medical applications. Research has shown that this compound has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. This compound has also been studied for its potential use in the treatment of Parkinson's disease. Studies have shown that this compound can increase dopamine release in the brain, which is important in the treatment of Parkinson's disease.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)16-21)24-14-12-23(13-15-24)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMPTWFDWYDDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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